RK-682, specifically in its calcium salt form, is a bioactive compound originally isolated from the fermentation of Streptomyces sp. 88-682. It has garnered attention due to its potent inhibitory effects on protein tyrosine phosphatases, which play a critical role in cellular signaling pathways. The compound is classified as a protein tyrosine phosphatase inhibitor and has been studied for its potential applications in cancer therapy and other diseases related to cell signaling.
The synthesis of RK-682 involves asymmetric synthesis techniques to produce the desired 3-acyl tetronic acid derivative. The calcium salt form is generated during column chromatography on silica gel, where the compound's conversion occurs naturally as part of the purification process .
Fast atom bombardment mass spectrometry (FAB-MS) has been utilized to analyze both the free acid and calcium salt forms of RK-682. This analytical technique provides insights into the molecular weight and structural integrity of the synthesized compounds, confirming the successful formation of RK-682 and its calcium salt .
The molecular structure of RK-682 features a tetronic acid backbone with acyl substituents that contribute to its biological activity. The calcium salt form differs slightly in solubility and stability compared to the free acid form.
The molecular formula for RK-682 (calcium salt) can be represented as . Structural analysis indicates that the calcium ion interacts with the carboxylate groups of the tetronic acid, enhancing its stability and altering its solubility profile .
RK-682 undergoes various chemical reactions typical of organic acids, including esterification and salt formation. Its interactions with protein tyrosine phosphatases involve competitive inhibition mechanisms, where RK-682 binds to the active site of these enzymes, preventing substrate access .
Kinetic studies have shown that RK-682 exhibits competitive inhibition against specific substrates of protein tyrosine phosphatases like VHR (Vaccinia H1-related phosphatase) and CD45. The inhibition constants (IC50 values) for these interactions are reported at 54 µM and 2 µM respectively .
The mechanism by which RK-682 exerts its biological effects involves binding to protein tyrosine phosphatases, leading to a decrease in their activity. This inhibition results in altered phosphorylation states of target proteins, which can affect various signaling pathways involved in cell cycle regulation and apoptosis.
Research indicates that RK-682 not only inhibits protein tyrosine phosphatases but also impacts heparanase activity with an IC50 value of 17 µM. This suggests potential applications in inhibiting tumor cell invasion and angiogenesis .
RK-682 (calcium salt) is characterized by its relatively low solubility compared to its free acid form, which can influence its bioavailability and pharmacokinetics.
The compound displays stability under physiological conditions but may undergo hydrolysis or other reactions when exposed to extreme pH or temperature variations. Its chemical properties allow it to interact effectively with biological macromolecules, making it a suitable candidate for therapeutic applications .
RK-682 has been primarily investigated for its role as a protein tyrosine phosphatase inhibitor in cancer research. Its ability to modulate signaling pathways suggests potential therapeutic uses in managing diseases characterized by dysregulated phosphorylation states, such as various cancers and autoimmune disorders . Additionally, ongoing research explores its utility in drug discovery for developing novel inhibitors targeting specific protein interactions involved in disease progression.
RK-682 (calcium salt) originates from the tetronic acid-class metabolite TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid), first isolated from Streptomyces species during fermentation screening. Initial isolation efforts in 1993 by Takeda Pharmaceuticals identified the compound complex as a sodium salt (patent JP5043568) [4]. Subsequent work by researchers at RIKEN in 1995 led to the independent isolation of "RK-682" from Streptomyces sp. 88-682. This strain was cultured under aerobic fermentation conditions, yielding a metabolite with potent protein phosphatase inhibitory activity [2]. Critical genomic analysis later identified a biosynthetic gene cluster (11.8 kbp, GenBank GQ332353) comprising nine open reading frames (rkA-rkI). Heterologous expression of rkA-rkF in Saccharopolyspora erythraea confirmed the essential enzymatic machinery for RK-682 production, albeit at only 1% of wild-type yield. Optimal production required co-expression of rkH (efflux pump) and rkG (thioesterase), boosting titers nine-fold and to wild-type levels, respectively [2].
Early pharmacological characterization revealed RK-682 as a potent inhibitor of protein tyrosine phosphatases (PTPases), phospholipase A2, heparinase, and HIV-1 protease. Its PTPase inhibition was particularly notable for disrupting ERK1/2 signaling cascades in mammalian cells, positioning it as a tool for studying VHR (Vaccinia H1-related) phosphatase physiology [1] [4]. Bioactivity screens also highlighted its calcium-dependent morphological effects: While TAN 1364B (free acid) exhibited intrinsic bioactivity, purification via silica gel chromatography inadvertently formed a calcium complex (RK-682 calcium salt). This complex altered solubility and potentially influenced target engagement, complicating early structure-activity studies [4].
Initial structural proposals for RK-682 described it as 3-hexadecanoyl-5-hydroxymethyltetronic acid (C~21~H~36~O~5~, MW 368.5). However, asymmetric synthesis studies in 2001 revealed that the RIKEN isolate was not the free acid but a calcium-bridged dimeric complex formed artifactually during silica gel purification. The calcium ion chelates two molecules of TAN 1364B via tetronic acid carbonyl groups, generating a dimeric derivative with molecular formula C~42~H~70~CaO~10~ [3] [4]. This complexation explained discrepancies in earlier spectral data:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C~42~H~70~CaO~10~ | High-Resolution MS |
| Molecular Weight | 791.0 g/mol | Calculated |
| Parent Compound | TAN 1364B (C~21~H~36~O~5~) | Synthesis Comparison |
| Solubility | Ethanol, methanol, DMF, DMSO | BioAustralis Analysis |
| Critical Modification | Calcium bridging during purification | Synthetic Reconstitution |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2